molecular formula C22H20ClN5 B6137433 N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline

N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline

Cat. No.: B6137433
M. Wt: 389.9 g/mol
InChI Key: NVQWRYXMGCEETM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline is a complex organic compound characterized by the presence of a tetrazole ring, chlorophenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dry tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrazole ring is particularly notable for its stability and ability to participate in diverse chemical reactions.

Properties

IUPAC Name

N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5/c1-15-7-6-8-16(2)21(15)28-22(25-26-27-28)20(17-11-13-18(23)14-12-17)24-19-9-4-3-5-10-19/h3-14,20,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQWRYXMGCEETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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